BenchChemオンラインストアへようこそ!

AZD0156

ATM inhibition PIKK selectivity DNA damage response

AZD0156 is a clinically validated, sub-nanomolar ATM inhibitor with a defined human PK profile, uniquely suited for translational oncology research. Its exceptional selectivity profile and Phase I safety data bridge preclinical experiments to clinical relevance, a critical advantage over earlier tool compounds like KU-55933. For reproducible in vivo studies—including synthetic lethal PARP combinations, irinotecan synergy in GI models, or antimalarial lead optimization—this is the definitive reference standard. Ensure experimental translatability: select the inhibitor with the clinical dataset.

Molecular Formula C26H31N5O3
Molecular Weight 461.6 g/mol
CAS No. 1821428-35-6
Cat. No. B605740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD0156
CAS1821428-35-6
SynonymsAZD0156;  AZD-0156;  AZD 0156.
Molecular FormulaC26H31N5O3
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)OCCCN(C)C
InChIInChI=1S/C26H31N5O3/c1-29(2)11-4-12-34-24-8-6-19(16-28-24)18-5-7-22-21(15-18)25-23(17-27-22)30(3)26(32)31(25)20-9-13-33-14-10-20/h5-8,15-17,20H,4,9-14H2,1-3H3
InChIKeyAOTRIQLYUAFVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD0156 (CAS 1821428-35-6) as a Potent, Selective ATM Kinase Inhibitor for DNA Damage Response Research and Oncology Development


AZD0156 (CAS 1821428-35-6) is a small-molecule inhibitor of the ataxia-telangiectasia mutated (ATM) serine/threonine kinase, a central mediator of the DNA damage response (DDR) to double-strand breaks (DSBs) [1]. It exhibits sub-nanomolar potency against ATM, with an IC50 of 0.58 nM in cell-based assays, and demonstrates >1000-fold selectivity over other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, including ATR, DNA-PK, and mTOR [2]. AZD0156 is orally bioavailable, has a terminal half-life of approximately 9-12 hours in humans, and has completed Phase I clinical evaluation as an anticancer agent, both as monotherapy and in combination with DNA-damaging agents such as olaparib and irinotecan [3][4]. Its favorable preclinical pharmacokinetic profile and clinical safety data make it a well-characterized tool compound for investigating ATM-dependent DDR pathways and a validated lead for oncology and anti-malarial drug discovery programs [5].

Why AZD0156 Cannot Be Interchanged with Other ATM Inhibitors: A Case for Compound-Specific Procurement


ATM inhibitors are not a homogeneous class; they differ markedly in potency, selectivity, pharmacokinetic properties, and clinical validation status [1]. While many ATM inhibitors, such as KU-55933 and KU-60019, are potent in biochemical assays, they lack the oral bioavailability and favorable human pharmacokinetics required for in vivo studies and clinical translation [2][3]. Others, like AZD1390, are specifically optimized for blood-brain barrier (BBB) penetration, making them distinct from systemically focused AZD0156 [4]. Compounds like AZ31 and AZ32 exhibit varying cellular potencies and selectivity profiles [5]. Moreover, AZD0156 is unique in having completed Phase I clinical trials, providing a defined safety and PK dataset that is absent for earlier tool compounds [6]. Consequently, substituting AZD0156 with a less characterized ATM inhibitor risks experimental irreproducibility, confounding PK/PD relationships, and a lack of translational relevance. The quantitative evidence below delineates exactly where AZD0156 diverges from its closest analogs, underscoring the necessity for compound-specific selection in rigorous research and development programs.

Quantitative Differentiation of AZD0156 from ATM Inhibitor Comparators: A Procurement-Focused Evidence Guide


Sub-Nanomolar Cellular Potency Against ATM with >1000-Fold PIKK Selectivity

AZD0156 exhibits sub-nanomolar potency in cell-based assays of ATM inhibition (IC50 = 0.58 nM) and demonstrates >1000-fold selectivity over other PIKK family enzymes, including ATR, DNA-PK, and mTOR [1]. In contrast, the widely used tool compound KU-55933 has a cellular IC50 of approximately 13 nM and shows only 100- to 1000-fold selectivity over these off-targets . Similarly, KU-60019, an improved analog of KU-55933, has a cellular IC50 of 6.3 nM but still falls short of AZD0156's sub-nanomolar potency and selectivity margin [2].

ATM inhibition PIKK selectivity DNA damage response

Oral Bioavailability and Favorable Human Pharmacokinetics with Defined Half-Life

AZD0156 is orally bioavailable, with a terminal half-life of approximately 9-12 hours in humans, and demonstrates dose-proportional exposure with no significant drug-drug interactions when co-administered with olaparib [1]. In contrast, KU-55933 and KU-60019 are not orally bioavailable and are primarily used as in vitro tools due to poor systemic exposure in vivo [2]. AZD1390, while also orally bioavailable, was specifically optimized for BBB penetration (Kp,uu = 0.04-0.33) rather than systemic half-life, which is approximately 2.4-3.0 hours in rat and 21.6 hours in dog [3]. AZ32, another brain-penetrant ATM inhibitor, has limited reported oral PK data but is noted for its BBB penetration rather than systemic PK optimization [4].

Oral bioavailability Human pharmacokinetics Clinical translation

Clinically Validated Safety and Tolerability Profile in Combination with Olaparib

In a Phase I modular study (AToM), AZD0156 was administered to 46 patients in combination with the PARP inhibitor olaparib [1]. The combination was generally well-tolerated, with minor toxicities including nausea, vomiting, and anemia observed in approximately 40% of patients across all cohorts [2]. No dose-limiting toxicities (DLTs) were reported at the doses evaluated, and no significant pharmacokinetic interactions were observed with olaparib [3]. In contrast, most other ATM inhibitors, including KU-55933, KU-60019, AZ31, and AZ32, have not advanced to clinical evaluation and lack any human safety data [4]. AZD1390 is in early clinical development for CNS malignancies, but its combination safety data with PARP inhibitors are not yet reported [5].

Clinical safety Combination therapy PARP inhibitor

Preclinical Synergy with Irinotecan in Colorectal Cancer Models

AZD0156 demonstrated enhanced anti-proliferative effects and increased G2/M arrest when combined with the active metabolite of irinotecan (SN38) in colorectal cancer cell lines [1]. In patient-derived xenograft (PDX) models of colorectal cancer, the combination of AZD0156 and irinotecan resulted in increased tumor growth inhibition (TGI) compared to single-agent therapy [2]. For example, in the CR0158 PDX model, the combination achieved a TGI of 68% versus 42% for irinotecan alone (p < 0.05) [3]. In contrast, the KU-series ATM inhibitors have not been extensively characterized in combination with irinotecan in clinically relevant PDX models, limiting their translational utility [4]. AZD1390, while clinically advanced, has not been reported in combination with irinotecan in colorectal cancer models, as its development is focused on CNS malignancies [5].

Colorectal cancer Irinotecan combination DNA damage response

Tumor-Specific Radiosensitization with Differential Selectivity Over Healthy Fibroblasts

AZD0156 demonstrated a clear radiosensitizing effect in melanoma cell lines, significantly reducing clonogenic survival when combined with ionizing radiation, while sparing healthy tissue fibroblasts [1]. The dose enhancement factor (DEF) at 10% survival was 1.4-1.5 in melanoma cells, whereas in healthy fibroblasts, the DEF was less than 1.1, indicating a tumor-selective effect [2]. In contrast, the ATR inhibitor ceralasertib (AZD6738) showed less tumor specificity, with significant radiosensitization observed in both cancer cells and healthy fibroblasts [3]. KU-60019, while a potent radiosensitizer in glioma cells, has not been evaluated for differential effects on healthy versus tumor cells [4].

Radiosensitization Melanoma Therapeutic index

Multistage Antiplasmodial Activity and Improved Kinase Selectivity Over MMV390048 for Malaria Drug Repositioning

AZD0156 exhibits potent in vitro activity against both the asexual blood stage (IC50 = 0.11-0.19 μM) and sexual gametocyte stage (IC50 = 0.024-0.053 μM) of Plasmodium falciparum [1]. In a P. berghei mouse malaria model, AZD0156 achieved 81% antimalarial efficacy when administered at 4 × 50 mg/kg orally [2]. Importantly, AZD0156 demonstrates a cleaner biochemical profile against human kinases (MAP4K4, MINK1) implicated in embryofoetal developmental toxicity compared to the PfPI4Kβ inhibitor MMV390048 [3]. For instance, AZD0156 showed no significant inhibition of MAP4K4 at 1 μM, whereas MMV390048 inhibits MAP4K4 with an IC50 of 0.15 μM [4]. This improved selectivity profile, combined with its favorable human PK and safety data from Phase I oncology trials, makes AZD0156 an attractive starting point for antimalarial drug development, distinct from other ATM inhibitors like KU-55933, which have not been evaluated for antiplasmodial activity or human safety [5].

Malaria PfPI4Kβ inhibition Drug repositioning

Optimized Use Cases for AZD0156: From Preclinical Oncology to Antimalarial Drug Discovery


Preclinical Evaluation of ATM Inhibition in Combination with PARP Inhibitors

AZD0156 is uniquely suited for preclinical studies investigating the synthetic lethal interaction between ATM and PARP inhibition. Its >1000-fold selectivity over other PIKK family members minimizes confounding off-target effects, while its oral bioavailability and defined human half-life (9-12 hours) enable once-daily dosing in mouse models [1]. The availability of Phase I combination safety data with olaparib provides a translational bridge, allowing researchers to design dosing regimens that mimic clinically achievable exposures. This application is particularly valuable for validating ATM-PARP synthetic lethality hypotheses in BRCA-wildtype or PARP inhibitor-resistant tumor models [2].

Radiosensitization Studies in Melanoma and Other Solid Tumors

For researchers investigating radiotherapy enhancement, AZD0156 offers a tumor-selective radiosensitization profile, with a dose enhancement factor of 1.4-1.5 in melanoma cells while sparing healthy fibroblasts [3]. This differential effect, not observed with ATR inhibitors like ceralasertib, positions AZD0156 as a superior tool for evaluating therapeutic index optimization in radiation oncology studies [4]. The compound's oral bioavailability allows for convenient administration in fractionated radiotherapy schedules, and its favorable human PK supports translational pharmacokinetic-pharmacodynamic (PK-PD) modeling [5].

Combination with Irinotecan-Based Chemotherapy in Colorectal Cancer Models

AZD0156 demonstrates preclinical synergy with irinotecan in colorectal cancer PDX models, achieving a 68% tumor growth inhibition versus 42% for irinotecan alone in the CR0158 model [6]. This specific combination has been prioritized for clinical evaluation in the AToM trial (Module 2), providing a direct translational path. Researchers studying colorectal cancer or other GI malignancies can leverage AZD0156 to explore ATM-dependent mechanisms of resistance to topoisomerase I inhibitors, with the confidence that this combination is clinically tractable [7].

Antimalarial Drug Repositioning and PfPI4Kβ Inhibitor Optimization

AZD0156 is an attractive lead for antimalarial drug discovery programs, offering multistage activity against P. falciparum (IC50 = 0.024-0.19 μM) and 81% efficacy in a P. berghei mouse model [8]. Its cleaner kinase selectivity profile compared to MMV390048—specifically, >6.7-fold improved selectivity over the embryotoxicity-associated kinase MAP4K4—reduces the risk of developmental toxicity, a key liability for PfPI4Kβ inhibitors [9]. Medicinal chemistry teams can use AZD0156 as a starting scaffold for optimization, leveraging its favorable human PK and Phase I safety data to accelerate the development of next-generation antimalarials [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD0156

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.